molecular formula C19H20N4O2S B2723070 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 2379977-70-3

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2723070
CAS No.: 2379977-70-3
M. Wt: 368.46
InChI Key: ZXUKTVAEJFWKLB-UHFFFAOYSA-N
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Description

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-9-20-19(21-10-13)25-12-14-5-4-8-23(11-14)18(24)17-22-15-6-2-3-7-16(15)26-17/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUKTVAEJFWKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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